molecular formula C12H16O4 B099813 1-(3,4,5-Trimethoxyphenyl)propan-2-one CAS No. 16603-18-2

1-(3,4,5-Trimethoxyphenyl)propan-2-one

Cat. No.: B099813
CAS No.: 16603-18-2
M. Wt: 224.25 g/mol
InChI Key: WDNDMVGQGRDIBC-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)propan-2-one, also known as 1-(3,4,5-trimethoxyphenyl)acetone, is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol . This compound is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

1-(3,4,5-Trimethoxyphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1-(3,4,5-Trimethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methoxy groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNDMVGQGRDIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937160
Record name 1-(3,4,5-Trimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16603-18-2
Record name 2-Propanone, 1-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016603182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4,5-Trimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3,4,5-Trimethoxyphenyl)propan-2-one
1-(3,4,5-Trimethoxyphenyl)propan-2-one
1-(3,4,5-Trimethoxyphenyl)propan-2-one
1-(3,4,5-Trimethoxyphenyl)propan-2-one
1-(3,4,5-Trimethoxyphenyl)propan-2-one
1-(3,4,5-Trimethoxyphenyl)propan-2-one

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